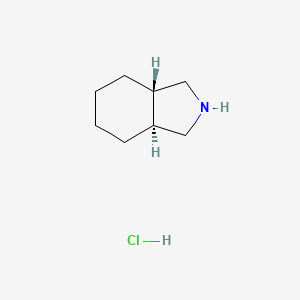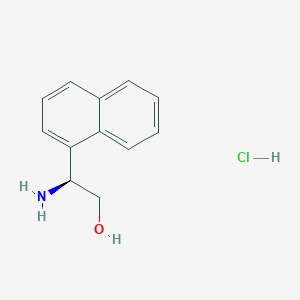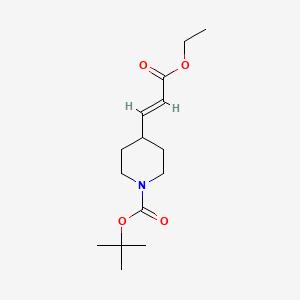![molecular formula C13H24O7 B1149266 Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate CAS No. 114743-85-0](/img/structure/B1149266.png)
Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is a useful research compound. Its molecular formula is C13H24O7 and its molecular weight is 292.32546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
The synthesis of related dioxolane derivatives has been explored in studies, emphasizing the versatility of these compounds in organic synthesis. Ivanova et al. (2006) described uncommon transformations of a methyl tetrahydrofurylacetate derivative under treatment with bases, resulting in different products depending on the base applied, showcasing the compound's reactivity and potential for generating diverse structures (Ivanova, Valiullina, Shitikova, & Miftakhov, 2006). Carreras et al. (2010) reported the synthesis of a benzyloxymethyl dioxolane derivative, highlighting its significance in synthetic chemistry (Carreras, Garcí, Martí, Tonn, & Dí, 2010).
Applications in Polymerization and Material Science
The potential of dioxolane derivatives in polymerization and material science has been demonstrated. Mori, Hirao, and Nakahama (1994) explored the anionic polymerization of a dioxolane methacrylate derivative, leading to living polymers, which upon hydrolysis produced water-soluble polymers, indicating their utility in creating responsive or degradable polymeric materials (Mori, Hirao, & Nakahama, 1994).
Chemical Transformations and Reactions
The study by Bohman et al. (2011) on volatiles from Triatoma species revealed the identification of new natural dioxolane products, illustrating the compound's relevance in natural product chemistry and potential applications in understanding chemical ecology (Bohman, Tröger, Franke, Lorenzo, Francke, & Unelius, 2011).
Enantioselective Synthesis and Chirality
Research has also focused on the enantioselective synthesis of dioxolane derivatives, highlighting their importance in asymmetric synthesis. Yakura et al. (1999) discussed the dirhodium(II)-catalyzed C-H insertion reaction for synthesizing an optically active cyclopentane, demonstrating the use of dioxolane derivatives in achieving stereocontrol in organic synthesis (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).
Propiedades
IUPAC Name |
methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O7/c1-12(2)17-6-7(18-12)9-10(8(14)11(15)16-5)20-13(3,4)19-9/h7-10,14H,6H2,1-5H3/t7-,8-,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXJGIPSUNBIQE-ZYUZMQFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C(C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H](C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)


![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)



![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1149201.png)
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)

